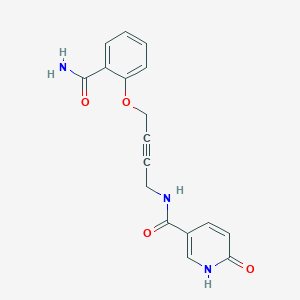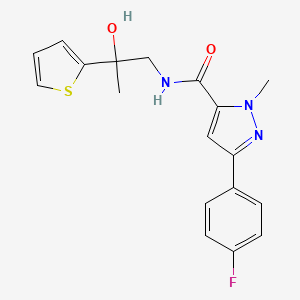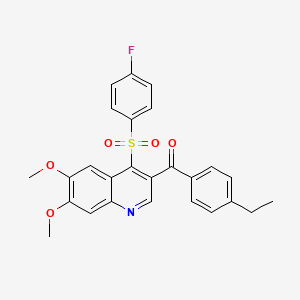
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine, also known as 4C6MMP, is a synthetic compound that has recently been studied for its potential applications in scientific research. It is a small molecule that has a molecular weight of 209.56 g/mol and is composed of a phenoxy ring with a methylpyrimidine moiety. It is a colorless, solid compound that is soluble in organic solvents such as methanol, ethanol, and acetone.
作用机制
The mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine is not fully understood. However, it is believed to act as an inhibitor of caspase-3, COX-2, and 5-LOX by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction and thus inhibits its activity.
Biochemical and Physiological Effects
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of caspase-3, COX-2, and 5-LOX, which are all involved in important cellular processes such as apoptosis, inflammation, and arachidonic acid metabolism. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to inhibit the activity of the enzyme adenosine monophosphate-activated protein kinase (AMPK), which is involved in the regulation of cellular energy metabolism.
实验室实验的优点和局限性
The main advantage of using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments is that it is a relatively inexpensive and easy to synthesize compound. Additionally, it has been shown to be an effective inhibitor of a number of enzymes involved in important cellular processes, making it a useful tool for investigating these processes. However, there are a few limitations to using 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in laboratory experiments. For example, it has a relatively short half-life in the body, meaning that it may not be suitable for long-term studies. Additionally, it has not been extensively studied in humans, so its effects on humans are not fully understood.
未来方向
There are a number of potential future directions for research on 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine. Firstly, further research could be conducted to understand the exact mechanism of action of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine and to investigate its effects on other enzymes and cellular processes. Additionally, further research could be conducted to investigate the effects of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine on humans and to determine its safety and efficacy in clinical trials. Finally, further research could be conducted to investigate the potential applications of 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine in other areas, such as drug development and agriculture.
合成方法
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine can be synthesized by a number of different methods, including the reaction of 4-chlorophenol with methoxymethylpyrimidine in the presence of a catalyst. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-2 bar. The reaction is typically complete after 1-2 hours and yields a product with a purity of 95-98%.
科学研究应用
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been studied for its potential applications in scientific research, specifically in the fields of immunology and cancer biology. It has been shown to be an effective inhibitor of the enzyme caspase-3, which is implicated in the apoptosis process. Additionally, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. Furthermore, 4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine has been shown to be an effective inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the metabolism of arachidonic acid.
属性
IUPAC Name |
4-(4-chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-9-15-11(8-17-2)7-13(16-9)18-12-5-3-10(14)4-6-12/h3-7H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVNSCZOQXPJJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-6-(methoxymethyl)-2-methylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)

![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)

![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)

![2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2412766.png)
![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)
![N-[(4-fluorophenyl)methyl]-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2412769.png)
![N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2412770.png)
